molecular formula C₁₆H₂₀N₆O B000832 Tofacitinib CAS No. 477600-75-2

Tofacitinib

Cat. No. B000832
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofacitinib is a novel Janus kinase (JAK) inhibitor, specifically targeting JAK3, with significant implications for treating autoimmune diseases due to its immunosuppressive capabilities. It is primarily developed for conditions like rheumatoid arthritis and has expanded into other areas like dermatology and chronic inflammatory diseases (Dowty et al., 2014).

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of Tofacitinib is pivotal for its activity as a JAK3 inhibitor. Its structure enables selective inhibition of the JAK-STAT signaling pathways, which are crucial for the immune response. The structural analysis and design contribute to its efficacy in targeting specific pathways with minimal off-target effects.

Chemical Reactions and Properties

Tofacitinib undergoes various chemical reactions during its synthesis, including oxidation, N-demethylation, and glucuronidation. The drug's metabolism involves primarily CYP3A4 and to a lesser extent CYP2C19, leading to its hepatic clearance as the major route (Dowty et al., 2014).

Physical Properties Analysis

The pharmacokinetics of Tofacitinib reveal rapid absorption with plasma concentrations peaking around 1 hour post-administration. It has a mean terminal phase half-life of approximately 3.2 hours. These properties are crucial for its dosing and efficacy in clinical use (Dowty et al., 2014).

Chemical Properties Analysis

Tofacitinib's chemical properties, including its solubility, stability, and reactivity, are tailored for oral administration and optimal absorption. Its metabolism and clearance mechanisms are well-defined, with about 70% hepatic clearance and 30% renal clearance, indicating a balanced elimination pathway that supports its safety profile (Dowty et al., 2014).

Scientific Research Applications

  • Rheumatoid Arthritis (RA) :

    • Tofacitinib reduces metalloproteinase and interferon-regulated gene expression in rheumatoid synovium, correlating with clinical improvement in RA patients (Boyle et al., 2013). It is effective in targeted therapy of RA and as a biological therapy for rheumatic diseases (Каратеев, 2014).
    • Tofacitinib monotherapy has shown to be effective in achieving ACR 20 response and reducing HAQ-DI scores in RA patients (Fleischmann et al., 2012).
    • It has also been found to reverse abnormal lipid profiles in RA patients compared to healthy volunteers, suggesting potential metabolic benefits (Charles-Schoeman et al., 2015).
  • Psoriasis and Psoriatic Arthritis :

    • Studies have indicated the efficacy of tofacitinib in treating plaque psoriasis and improving health-related quality of life, often compared with etanercept (Valenzuela et al., 2016).
    • Tofacitinib has shown positive effects in treating psoriatic arthritis, especially in patients who had an inadequate response to TNF inhibitors (Gladman et al., 2017).
    • The drug also improves clinical and histologic features in psoriasis by attenuating keratinocyte Janus kinase/STAT signaling (Krueger et al., 2016).
  • Ulcerative Colitis (UC) :

    • Tofacitinib has demonstrated efficacy and safety in treating patients with moderate-severe ulcerative colitis in clinical trials and real-life data (D'Amico et al., 2019).
    • However, it is important to note that tofacitinib-treated UC patients had an elevated risk of herpes zoster, particularly in older individuals, Asians, or those with prior tumor necrosis factor inhibitor failure (Winthrop et al., 2018).
  • Other Clinical Applications :

    • Tofacitinib is effective in alleviating patient-reported pruritus in psoriasis independent of improvements in clinical severity signs (Bushmakin et al., 2015).
    • It has also been studied for its potential in treating Crohn's disease, with some trials showing promising results (Panés et al., 2017).

Safety And Hazards

Tofacitinib may cause serious side effects including infections, cancer, and pulmonary embolism . It is not recommended for combination use with strong immunosuppressants or biologic DMARDs .

properties

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197271
Record name Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well., Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/, Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling.
Record name Tofacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Tofacitinib

Color/Form

Yellow foam

CAS RN

477600-75-2
Record name Tofacitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477600-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08895
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/
Record name Tofacitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofacitinib
Reactant of Route 2
Reactant of Route 2
Tofacitinib
Reactant of Route 3
Reactant of Route 3
Tofacitinib
Reactant of Route 4
Reactant of Route 4
Tofacitinib
Reactant of Route 5
Reactant of Route 5
Tofacitinib
Reactant of Route 6
Reactant of Route 6
Tofacitinib

Citations

For This Compound
40,800
Citations
S Dhillon - Drugs, 2017 - Springer
… When added to background methotrexate, tofacitinib was … position tofacitinib relative to bDMARDs and other targeted synthetic DMARDs, current evidence indicates that oral tofacitinib is …
Number of citations: 233 link.springer.com
R Caporali, D Zavaglia - Clin Exp Rheumatol, 2019 - clinexprheumatol.org
… and effectiveness of tofacitinib monotherapy versus tofacitinib combination therapy, as well … tofacitinib or TNFi and followed for 6 months. Among patients who initiated tofacitinib (n=555…
Number of citations: 70 www.clinexprheumatol.org
DJ Cada, K Demaris, TL Levien… - Hospital …, 2013 - journals.sagepub.com
… :4:1:1 ratio to tofacitinib 5 mg twice daily, tofacitinib 10 mg twice daily, placebo for 3 months followed by tofacitinib twice daily, or placebo for 3 months followed by tofacitinib 10 mg twice …
Number of citations: 34 journals.sagepub.com
J Kremer, ZG Li, S Hall, R Fleischmann… - Annals of internal …, 2013 - acpjournals.org
… superior in the tofacitinib groups versus placebo. … tofacitinib, 10-mg tofacitinib, or placebo were 6.9, 7.3, or 10.9 events per 100 patient-years of exposure, respectively. In the tofacitinib …
Number of citations: 479 www.acpjournals.org
WJ Sandborn, C Su, BE Sands… - … England Journal of …, 2017 - Mass Medical Soc
Background Tofacitinib, an oral, small-molecule Janus kinase inhibitor, was shown to have potential efficacy as induction therapy for ulcerative colitis in a phase 2 trial. We further …
Number of citations: 481 www.nejm.org
SR Ytterberg, DL Bhatt, TR Mikuls… - … England Journal of …, 2022 - Mass Medical Soc
… 1455 patients received tofacitinib at a dose of 5 mg twice daily, 1456 received tofacitinib at a … of MACE and cancer were higher with the combined tofacitinib doses (3.4% [98 patients] …
Number of citations: 620 www.nejm.org
EB Lee, R Fleischmann, S Hall… - … England Journal of …, 2014 - Mass Medical Soc
Background Methotrexate is the most frequently used first-line antirheumatic drug. We report the findings of a phase 3 study of monotherapy with tofacitinib, an oral Janus kinase inhibitor…
Number of citations: 783 www.nejm.org
R Fleischmann, J Kremer, J Cush… - … England Journal of …, 2012 - Mass Medical Soc
… mg of tofacitinib twice daily, 10 mg of tofacitinib twice daily, placebo for 3 months followed by 5 mg of tofacitinib twice daily, or placebo for 3 months followed by 10 mg of tofacitinib twice …
Number of citations: 034 www.nejm.org
PO Guimarães, D Quirk, RH Furtado… - … England Journal of …, 2021 - Mass Medical Soc
… in Hospitalized Patients with Covid-19 Pneumonia (STOP-COVID), we compared tofacitinib with placebo in patients with Covid-19 pneumonia. The trial protocol (available with the full …
Number of citations: 392 www.nejm.org
JA Hodge, TT Kawabata, S Krishnaswami… - Clin Exp …, 2016 - clinexprheumatol.org
… Tofacitinib is an oral JAK inhibitor for the treatment of RA. Tofacitinib is a targeted small … Herein we describe the mechanism of action of tofacitinib and the impact of JAK inhibition …
Number of citations: 390 www.clinexprheumatol.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.